molecular formula N/A B1152588 Alice's Ketone

Alice's Ketone

Cat. No.: B1152588
Attention: For research use only. Not for human or veterinary use.
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Description

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. They are pivotal in industrial and pharmaceutical applications due to their solvent properties, reactivity, and stability . Acetone (propan-2-one), the simplest and most widely used ketone, serves as a benchmark for understanding ketone chemistry. It is a polar, aprotic solvent with a logP value of -0.24, indicating high water solubility . Other structurally complex ketones, such as methyl isobutyl ketone (MIBK) and pharmaceutically relevant ketoconazole, exhibit distinct properties tailored to specialized roles .

Properties

Molecular Formula

N/A

Synonyms

Warfarin Related Compound A; 

Origin of Product

United States

Comparison with Similar Compounds

Acetone (C₃H₆O)

  • Structure : A linear ketone with two methyl groups attached to the carbonyl carbon.
  • Boiling Point : 56°C; logP : -0.24 .
  • Reactivity : Undergoes nucleophilic addition and oxidation reactions.

Methyl Isobutyl Ketone (MIBK, C₆H₁₂O)

  • Structure : Branched ketone with a methyl and isobutyl group attached to the carbonyl carbon.
  • Boiling Point : 116°C; logP : 1.3 (estimated).
  • Conformational Dynamics : Exhibits a barrier to internal rotation of 250.3 cm⁻¹, similar to acetone (265 cm⁻¹) but higher than methyl ethyl ketone (183 cm⁻¹) due to steric effects .

Ketoconazole (C₂₆H₂₈Cl₂N₄O₄)

  • Structure : A synthetic imidazole-derived ketone with antifungal properties.
  • Stability : Prone to photodegradation; requires rigorous impurity profiling (e.g., ketoconazole impurity B and E) to ensure pharmaceutical safety .
Property Acetone MIBK Ketoconazole
Molecular Formula C₃H₆O C₆H₁₂O C₂₆H₂₈Cl₂N₄O₄
Boiling Point 56°C 116°C Decomposes
logP -0.24 1.3 4.1
Primary Use Solvent Industrial solvent Antifungal drug

Acetone

  • Industrial Use : Solvent for resins, plastics, and adhesives; precursor for methyl methacrylate .
  • Reaction Example: Oxidation with KMnO₄ yields acetic acid; reduction produces isopropyl alcohol .

MIBK

  • Industrial Use : High-boiling solvent for paints, coatings, and extraction processes .
  • Reaction Example : Resists oxidation compared to acetone due to steric hindrance from the branched isobutyl group.

Ketoconazole

  • Pharmaceutical Use : Topical antifungal agent; requires HPLC-TOF-MS for impurity analysis to monitor degradation products like ketoconazole impurity E .
  • Reaction Example : Susceptible to hydrolysis under acidic conditions, necessitating formulation stability studies per ICH guidelines .

Stability and Regulatory Considerations

  • Acetone : Classified as a volatile organic compound (VOC) but widely accepted in industrial applications due to low toxicity .
  • MIBK : Regulated under VOC guidelines; its higher logP enhances environmental persistence compared to acetone .
  • Ketoconazole : Subject to stringent pharmacopeial standards (USP, EP) for impurity limits (e.g., ≤0.5% for related substances) .

Key Contrasts and Industrial Relevance

Solvent Efficiency: Acetone’s polarity makes it ideal for hydrophilic systems, while MIBK’s hydrophobicity suits non-polar formulations .

Thermal Stability : MIBK’s branched structure confers higher thermal stability (bp 116°C) versus acetone (bp 56°C) .

Pharmaceutical Complexity : Ketoconazole’s multifunctional structure necessitates advanced analytical methods (e.g., HPLC-TOF-MS) for quality control, unlike simpler ketones .

Q & A

Basic Research Questions

Q. How can Alice's Ketone be distinguished from structurally similar aldehydes or ketones in laboratory settings?

  • Methodological Answer : Use a combination of qualitative tests and spectroscopic analysis.

  • Haloform Test : this compound (if methyl ketone) reacts with iodine and NaOH to form a yellow precipitate (CHI₃). Diethyl ketone, for example, does not react .

  • Tollens’ Reagent : Aldehydes reduce Tollens’ to form a silver mirror, while ketones like this compound do not .

  • 2,4-Dinitrophenylhydrazine (DNPH) : Forms orange precipitates with carbonyl compounds, confirming ketone/aldehyde presence but not specificity .

  • Supplementary Spectroscopy : NMR (C=O peak at ~200-220 ppm) and IR (strong absorption at ~1700 cm⁻¹ for ketones) confirm structural details .

    Table 1: Comparative Analysis of Qualitative Tests

    TestReagentPositive Result for this compound?Specificity
    HaloformI₂ + NaOHYes (if methyl ketone)High
    Tollens’AgNO₃ + NH₃NoHigh
    DNPHHydrazineYes (general carbonyl)Low

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer :

  • Oxidation of Secondary Alcohols : Use Jones reagent (CrO₃/H₂SO₄) or PCC in anhydrous conditions to oxidize a secondary alcohol precursor .
  • Friedel-Crafts Acylation : For aromatic ketones, react an acyl chloride with an aromatic compound using AlCl₃ as a catalyst .
  • Purification : Recrystallize using ethanol/water mixtures, and validate purity via melting point comparison and HPLC (>95% purity threshold) .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify α-protons to the carbonyl (δ 2.1–2.6 ppm) and absence of aldehyde protons (δ 9-10 ppm) .
  • IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and absence of O-H (alcohol) or N-H (amide) peaks .
  • Mass Spectrometry : Molecular ion peak matching theoretical molecular weight; fragmentation patterns (e.g., α-cleavage) confirm ketone identity .

Advanced Research Questions

Q. How can the PICOT framework be applied to design a study on the metabolic pathways of this compound?

  • Methodological Answer :

  • Population (P) : Rodent models or in vitro hepatocyte cultures.
  • Intervention (I) : Administer this compound under controlled glucose deprivation.
  • Comparison (C) : Compare with β-hydroxybutyrate (BHB) metabolism.
  • Outcome (O) : Quantify ATP yield via LC-MS and mitochondrial respiration assays.
  • Time (T) : Measure at 0, 6, 12, and 24 hours post-administration .
  • Data Validation : Use ROC analysis to compare diagnostic accuracy of ketone measurement methods .

Q. How can contradictory results between qualitative tests and spectroscopic data for this compound be resolved?

  • Methodological Answer :

  • Multi-Method Validation : If Tollens’ test is negative but NMR suggests aldehyde, check for oxidizing agents interfering with Tollens’ reactivity .
  • Derivative Melting Point Analysis : Synthesize a derivative (e.g., semicarbazone) and compare its melting point with literature values .
  • Error Analysis : Replicate tests in triplicate; use statistical tools (e.g., ANOVA) to identify outliers .

Q. What are the best practices for quantifying this compound in biological samples with high sensitivity?

  • Methodological Answer :

  • Blood vs. Breath Analysis :

  • Blood : Measure β-hydroxybutyrate (BHB) via enzymatic assays (accuracy: ±0.1 mM) but requires invasive sampling .

  • Breath Acetone : Use gas chromatography (GC) or laser spectroscopy (LOD: 0.5 ppm); calibrate against blood BHB using ROC curves .

  • Interference Mitigation : Pre-treat samples with ion-exchange resins to remove lipids or proteins .

    Table 2: Comparison of Quantification Methods

    MethodSample TypeLODAccuracyTurnaround Time
    Enzymatic AssayBlood0.1 mMHigh15 min
    GC-MSBreath0.5 ppmVery High2 hours
    Infrared SpectroscopyBreath1.0 ppmModerate5 min

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